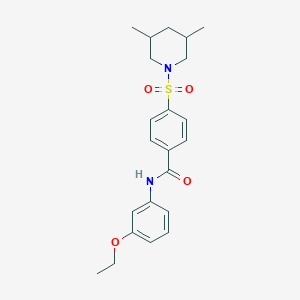

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethoxyphenyl)benzamide

Description

Chemical Structure and Properties The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethoxyphenyl)benzamide (CAS: 457651-19-3) is a benzamide derivative featuring a sulfonyl group linked to a 3,5-dimethylpiperidine ring and an N-(3-ethoxyphenyl) substituent. Its molecular formula is C26H31N5O5S2 (MW: 557.68 g/mol) .

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-4-28-20-7-5-6-19(13-20)23-22(25)18-8-10-21(11-9-18)29(26,27)24-14-16(2)12-17(3)15-24/h5-11,13,16-17H,4,12,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJRJUVVRJQPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethoxyphenyl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , which is substituted with dimethyl groups, linked to a benzamide moiety via a sulfonyl group. This structure is significant as it enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the benzamide moiety enhances binding affinity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anticancer Activity : Preliminary studies suggest that it may exhibit selective cytotoxicity against malignant cells while sparing non-malignant cells.

1. Neuroprotective Effects

In a study evaluating multi-targeted agents for Alzheimer's disease, compounds similar to this compound demonstrated significant inhibition of AChE and BChE. The most potent derivatives showed IC50 values in the low micromolar range (5.18 μM) and exhibited neuroprotective effects against H2O2-induced cytotoxicity in neuronal cell lines (SH-SY5Y) .

2. Anticancer Activity

Research on related compounds has indicated that derivatives featuring similar structural motifs can activate apoptotic pathways in cancer cells. For instance, compounds were found to induce caspase activation and cell cycle arrest in human cancer cell lines . The selectivity index for these compounds indicated a higher toxicity towards malignant cells compared to non-malignant cells.

Case Study 1: Alzheimer's Disease Models

In vitro studies using SH-SY5Y neuronal cell lines treated with similar piperidine derivatives showed reduced levels of amyloid-beta aggregation and improved cell viability under oxidative stress conditions. These findings suggest that the compound could be developed as a multi-target ligand for Alzheimer's therapy.

Case Study 2: Cancer Cell Lines

A comparative study on the cytotoxic effects of piperidine-based compounds revealed that certain derivatives exhibited significant selectivity towards cancerous cells such as HL-60 (promyelocytic leukemia) and HSC-2 (oral squamous cell carcinoma). The lead compound demonstrated an ability to induce apoptosis through mitochondrial dysfunction and reactive oxygen species generation .

Data Tables

| Activity | IC50 Value (μM) | Cell Line | Effect |

|---|---|---|---|

| AChE Inhibition | 5.18 | SH-SY5Y | Neuroprotective |

| BChE Inhibition | 5.22 | SH-SY5Y | Neuroprotective |

| Cytotoxicity | <10 | HL-60 | Induces apoptosis |

| Cytotoxicity | <10 | HSC-2 | Induces apoptosis |

Comparison with Similar Compounds

3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide

- Structure : This analog (C23H27N5O3S) shares the 3,5-dimethylpiperidinyl sulfonyl group but replaces the 3-ethoxyphenyl with a p-tolyl-triazolyl group .

- Molecular Weight: Lower MW (481.55 g/mol vs. 557.68 g/mol) due to the absence of the ethoxy group and sulfur atom reduction.

- Implications : The triazole moiety could improve binding to enzymes or receptors requiring aromatic stacking, while the ethoxy group in the target compound might prioritize membrane permeability.

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Structure: A benzamide with ethoxymethoxy and dichlorophenyl groups (C16H15Cl2NO3) .

- Key Differences :

- Implications: The target compound’s sulfonyl-piperidine group may redirect its bioactivity toward non-pesticidal targets, such as neurological or antimicrobial systems.

N4-Acetylsulfamethazine

- Structure: A sulfonamide derivative with a pyrimidinyl-amino group (C10H12N2O4S) .

- Key Differences :

- Implications : The target compound’s benzamide-piperidine hybrid structure may expand its mechanism of action beyond classical sulfonamide targets.

Data Table: Structural and Functional Comparison

Research Findings and Trends

Impact of Piperidine Sulfonyl Groups

Compounds with 3,5-dimethylpiperidinyl sulfonyl groups (e.g., the target compound and the triazolyl analog in ) demonstrate enhanced steric bulk compared to simpler sulfonamides like N4-acetylsulfamethazine.

Role of Aromatic Substituents

- Ethoxyphenyl vs. Halogenated Phenyl : The target compound’s 3-ethoxyphenyl group may reduce toxicity compared to dichlorophenyl derivatives like etobenzanid, which are linked to environmental persistence .

- Triazole vs. Ethoxy : The triazole-containing analog could exhibit stronger hydrogen-bonding interactions, whereas the ethoxy group may prioritize metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethoxyphenyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a sulfonylated piperidine derivative with a substituted benzamide precursor. Key steps include:

- Sulfonylation : React 3,5-dimethylpiperidine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .

- Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine to 3-ethoxyaniline via a benzoyl chloride intermediate. Optimize yields by controlling reaction temperature (25–40°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve ≥95% purity .

Q. Which analytical techniques are most robust for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, similar benzamide derivatives show planar amide linkages and piperidine ring puckering, verified by single-crystal diffraction (R factor < 0.06) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to validate substituent positions. Key signals include the ethoxy group (δ 1.35 ppm for CH₃, δ 4.02 ppm for OCH₂) and piperidine protons (δ 2.8–3.1 ppm for sulfonamide-linked CH₂) .

- HPLC-MS : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~460 Da) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in assay buffers containing cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to enhance solubility without destabilizing proteins .

- pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) with incremental addition of NaOH/HCl (pH 6.5–8.0) to identify optimal conditions .

Advanced Research Questions

Q. How do structural modifications to the 3,5-dimethylpiperidine sulfonyl group influence binding affinity to bacterial phosphopantetheinyl transferases (PPTases)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace methyl groups with bulkier substituents (e.g., isopropyl) to assess steric effects on enzyme inhibition. Use in vitro PPTase assays (e.g., malachite green phosphate detection) to quantify IC₅₀ shifts .

- Docking Studies : Perform molecular docking (AutoDock Vina) using PPTase crystal structures (PDB: 3MKM) to predict binding modes. Compare computational ΔG values with empirical inhibition data to validate models .

Q. What experimental strategies resolve discrepancies in reported stability profiles under oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via UPLC-MS and identify products (e.g., sulfoxide/sulfone derivatives). Use kinetic modeling (first-order decay) to estimate half-lives .

- Protective Additives : Test antioxidants (e.g., ascorbic acid, 0.1% w/v) in formulation buffers to mitigate oxidation. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Can this compound serve as a precursor for radiolabeled probes targeting neuronal receptors?

- Methodological Answer :

- Radiosynthesis : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution at the ethoxy group (e.g., ¹⁸F-KF with kryptofix 2.2.2 in DMF at 100°C). Purify using semi-preparative HPLC (C18, ethanol/water) .

- In Vivo Validation : Perform PET imaging in rodent models (dopamine D3 receptor-expressing regions) and correlate uptake with ex vivo autoradiography. Use blocking studies with cold compound to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.